molecular formula C20H26N2O B12270615 N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12270615
M. Wt: 310.4 g/mol
InChI Key: MRJBFIJFJXVFEV-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the naphthalene moiety and the tert-butyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine-3-carboxylic acid: A related compound with a similar pyrrolidine ring structure.

    tert-Butyl (3-(naphthalen-1-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate: Another compound featuring a naphthalene moiety and a tert-butyl group.

Uniqueness

N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-tert-butyl-1-(naphthalen-1-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N2O/c1-20(2,3)21-19(23)17-11-12-22(14-17)13-16-9-6-8-15-7-4-5-10-18(15)16/h4-10,17H,11-14H2,1-3H3,(H,21,23)

InChI Key

MRJBFIJFJXVFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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